
1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione
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Overview
Description
1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione is a methyl-substituted derivative of the pyridazinedione core. The pyridazinedione scaffold is known for diverse bioactivities, including antimicrobial and receptor-binding capabilities, influenced by substituent patterns .
Preparation Methods
The synthesis of 1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione can be achieved through several methods. One common approach involves the reaction of maleic anhydride with hydrazine hydrate in an alcohol medium. This method, first described by Curtius and Foesterling, yields the desired compound along with several by-products, necessitating a separation process . Another method involves the use of acetic acid as a solvent, which has been shown to achieve yields of 70-75% by refluxing hydrazine or hydrazine hydrate with maleic anhydride . Industrial production methods often employ ion-exchange resins as catalysts, which offer advantages such as high selectivity, ease of separation, and reusability .
Chemical Reactions Analysis
Functional Group Transformations
The methyl and ketone groups participate in selective reactions, enabling derivatization:
Oxidation and Reduction
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Oxidation : The dihydropyridazine ring can oxidize to a fully aromatic pyridazine under strong oxidizing agents (e.g., KMnO₄), though this is rarely reported for the methyl-substituted variant.
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Reduction : Sodium borohydride selectively reduces the ketone groups to alcohols, but steric hindrance from methyl groups limits reactivity.
Table 2: Halogenation Reactions
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Cl₂ (gas) | UV light, CCl₄, 25°C | 4,5-Dichloro derivative | 60% | |
N-Bromosuccinimide | Benzoyl peroxide, CCl₄, 60°C | 5-Bromo-1,2,4-trimethyl derivative | 45% |
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyridazine ring participates in cycloaddition reactions:
1,3-Dipolar Cycloaddition
Reaction with diazo compounds forms pyrazole-fused derivatives:
text1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione + Ethyl diazoacetate → Pyrazolo[2,3-d]triazepine (89% yield, Zn(OTf)₂ catalyst)[3]
Ring-Opening with Nucleophiles
Hydrazine hydrate induces ring-opening to form pyrazole-carboxylates :
textReflux in DMF → Pyrazole-4-carbonitrile (72% yield)
Electrochemical Modifications
Electrocarboxylation introduces carboxylic acid groups at the 2- and 6-positions, enhancing biological activity:
Table 3: Electrocarboxylation Results
Substrate | Conditions | Product | Yield | Activity Enhancement | Source |
---|---|---|---|---|---|
1,2,4-Trimethyl derivative | Mg–Pt electrodes, CO₂, DMF | Dicarboxylic acid analog | 78% | 2–3× antimicrobial |
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 200°C without melting.
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Solubility : Poor in water; soluble in DMSO, DMF, and ethanol.
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pH Sensitivity : Ketone groups protonate under strongly acidic conditions, enabling salt formation (e.g., sodium salt ).
Table 4: Reaction Efficiency Across Methods
Reaction Type | Conventional Method Yield | Microwave/Irradiation Yield | Time Reduction |
---|---|---|---|
Cyclization | 56% | 75–87% | 50–70% |
Halogenation | 45–60% | N/A | – |
Electrocarboxylation | – | 78% | 40% |
Unexplored Reactivity
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione exhibits a range of pharmacological activities that make it a candidate for drug development. It has been investigated for its potential as an anti-inflammatory agent and as a modulator of ion channels.
Case Study: TRPV1 Modulation
Recent studies have highlighted the role of dihydropyridine derivatives in enhancing the activity of TRPV1 (Transient Receptor Potential Vanilloid 1). The compound's structural similarities to known enhancers suggest it may also increase capsaicin-induced calcium influx in neurons. This could lead to new therapeutic approaches for pain management and inflammation control .
Data Table: Pharmacological Activities
Activity Type | Compound Interaction | Reference |
---|---|---|
TRPV1 Modulation | Enhancer | |
Anti-inflammatory | Potential Activity | |
Ion Channel Modulation | Calcium Influx |
Agricultural Science
Pesticidal Properties
The compound has been explored for its pesticidal properties. Its derivatives have shown effectiveness against various pests, providing a potential avenue for developing eco-friendly agricultural chemicals.
Case Study: Pesticide Efficacy
Research indicates that certain derivatives of this compound exhibit high insecticidal activity against common agricultural pests. Field trials demonstrated significant reductions in pest populations when applied as a foliar spray.
Data Table: Pesticidal Efficacy
Pest Species | Efficacy (%) | Application Method | Reference |
---|---|---|---|
Aphids | 85 | Foliar Spray | |
Whiteflies | 78 | Soil Drench | |
Thrips | 90 | Granular Application |
Materials Science
Polymer Additives
In materials science, this compound has been studied as a potential additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study: Polymer Blends
Experimental blends incorporating this compound showed improved tensile strength and thermal degradation temperatures compared to standard formulations. This application could lead to advancements in the production of durable materials for various industrial applications.
Data Table: Material Properties
Property | Control Sample | Modified Sample |
---|---|---|
Tensile Strength (MPa) | 30 | 45 |
Thermal Degradation (°C) | 250 | 300 |
Mechanism of Action
The mechanism of action of 1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. Its cardiotonic effects are believed to result from its interaction with cardiac ion channels, leading to improved cardiac contractility. The compound’s antibacterial activity is thought to involve the disruption of bacterial cell wall synthesis, while its analgesic effects are likely due to its interaction with pain receptors in the nervous system .
Comparison with Similar Compounds
Comparison with Maleic Hydrazide (1,2-Dihydropyridazine-3,6-dione)
Structural Differences :
- Maleic hydrazide : Unsubstituted parent compound (C₄H₄N₂O₂).
- Trimethyl derivative : Methyl groups at positions 1, 2, and 4 enhance steric bulk and lipophilicity.
Comparison with 4-Substituted Derivatives
a. 4-Phenyl-1,2-dihydropyridazine-3,6-dione
- Structure : Phenyl group at position 4 (C₁₀H₈N₂O₂; MW 188.19 g/mol).
- Synthesis : Reacting phenylmaleic anhydride with hydrazine hydrate (89% yield) .
- Activity: Not explicitly reported, but aryl groups often enhance receptor binding (e.g., serotonin receptors in related compounds) .
b. 4-Bromo-1,2-dihydropyridazine-3,6-dione
- Structure : Bromine at position 4 (C₄H₃BrN₂O₂; MW 190.98 g/mol).
- Synthesis : Bromomaleic anhydride and hydrazine hydrate (91% yield) .
Comparison with Thiazole-Containing Derivatives
Examples :
- 1-(4-Methyl-2-phenylthiazole-5-carbonyl)-1,2-dihydropyridazine-3,6-dione (Compound 21): Exhibits structural complexity with a thiazole moiety, synthesized via acid hydrazide and anhydride reactions .
- Thiazolyl-pyridazinediones (e.g., 5d–5f): Demonstrated antimicrobial activity against antibiotic-resistant bacteria in XTT assays .
Key Differences :
Comparison with Arylpiperazine Derivatives
Examples :
- N-[3-(4-Aryl-1-piperazinyl)propyl] derivatives of pyridazinedione : Designed as serotonin receptor (5HT1A/5HT2A) ligands, showing affinity influenced by spacer length and substituents .
Key Differences :
- Arylpiperazine groups target neurological pathways, unlike the trimethyl derivative’s simpler structure.
- Methyl groups may reduce polar interactions critical for receptor binding compared to bulkier arylpiperazine moieties.
Data Table: Structural and Functional Comparison
*Calculated based on structure.
Biological Activity
1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound belongs to the class of dihydropyridazines, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions that can include the use of various reagents and solvents. For instance, recent methods have highlighted the use of electrocarboxylation techniques to enhance the synthesis of related compounds with improved biological profiles .
Biological Activities
The biological activities of this compound and its derivatives have been investigated in several studies. Key findings include:
- Antimicrobial Activity : Compounds derived from dihydropyridazines have shown significant antimicrobial properties. For example, derivatives synthesized through specific modifications exhibited enhanced activity against various microbial strains such as E. coli and S. aureus, with activity increases noted upon the introduction of carboxylic acid groups .
- Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity. Studies indicate that it may inhibit oxidative stress by modulating redox-sensitive signaling pathways and enhancing the activity of endogenous antioxidant enzymes .
- Antitumor Effects : Some derivatives have demonstrated antitumor activity in vitro. The structure-activity relationship (SAR) studies suggest that certain substitutions on the dihydropyridazine core can lead to increased cytotoxicity against cancer cell lines .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : In a study assessing the antimicrobial potential of various dihydropyridazine derivatives, compounds were tested against a panel of pathogens including Staphylococcus aureus and Candida albicans. Results indicated that modifications at the C-2 and C-6 positions significantly enhanced activity compared to unmodified analogs .
- In Vivo Antitumor Activity : A murine model was used to evaluate the antitumor effects of selected dihydropyridazine derivatives. The findings showed a reduction in tumor size when treated with specific compounds at doses optimized for maximum efficacy without significant toxicity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1,2-dihydropyridazine-3,6-dione derivatives, and how do reaction conditions influence yield?
The synthesis of 1,2-dihydropyridazine-3,6-dione derivatives typically involves cyclocondensation reactions between substituted maleic anhydrides and hydrazine. For example, 4-phenyl and 4-bromo derivatives are synthesized in high yields (89–91%) by reacting phenylmaleic anhydride or bromomaleic anhydride with hydrazine hydrate at 100°C for 5–24 hours . Key factors include stoichiometric equivalence of reagents, temperature control, and solvent selection (e.g., water/diethyl ether mixtures). Rf values (0.47–0.75) in TLC using 30% ethyl acetate/hexane with 2% ethanol can monitor reaction progress .
Q. How are NMR and mass spectrometry employed to confirm the structure of 1,2-dihydropyridazine-3,6-dione derivatives?
1H and 13C NMR are critical for verifying regiochemistry and substituent positions. For instance, in 5-bromo-1-methyl derivatives, the singlet at δ 11.31 ppm corresponds to the NH proton, while the methyl group resonates at δ 3.53 ppm. Carbonyl groups appear at δ 155–151 ppm in 13C NMR . High-resolution mass spectrometry (HRMS) validates molecular formulas by matching experimental and calculated m/z values .
Advanced Research Questions
Q. How can regioselectivity challenges in N-alkylation or halogenation of 1,2-dihydropyridazine-3,6-dione be addressed?
Regioselectivity in alkylation or halogenation depends on steric and electronic factors. For example, Mitsunobu reactions with triphenylphosphine and diethyl azodicarboxylate enable selective N-glycosylation of the 1-position with D-(+)-galactose, achieving 90% yield . Bromination at the 4- versus 5-position (e.g., 44% yield for 4-bromo vs. 30% for 5-bromo derivatives) may arise from differences in transition-state stability, guided by computational modeling or Hammett substituent constants .
Q. What strategies optimize the biological activity of 1,2-dihydropyridazine-3,6-dione derivatives as serotonin receptor ligands?
Functionalization of the core structure with arylpiperazine moieties enhances affinity for serotonin receptors. For instance, attaching N-(4-aryl-1-piperazinyl)alkyl chains to the 1-position improves binding via hydrophobic interactions and hydrogen bonding. Biological assays (e.g., radioligand displacement) should compare IC50 values of derivatives like 1-phenyl-1,2-dihydropyridazine-3,6-dione against reference ligands .
Q. How do structural modifications (e.g., methyl, phenyl, or halogen substituents) impact antiproliferative activity?
Brominated derivatives (e.g., 5-bromo-1-methyl) exhibit antiproliferative effects against cancer cell lines, with activity linked to electrophilic reactivity at the bromine site. Comparative studies using MTT assays on substituted vs. unsubstituted analogs can quantify potency differences. For example, 1-benzyl-4-bromo derivatives show distinct activity profiles (IC50 values) compared to non-halogenated analogs .
Q. Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported yields for similar synthetic protocols?
Yield variations may arise from impurities in starting materials or subtle differences in workup procedures. For example, bromomaleic anhydride purity significantly affects yields in 4-bromo derivative synthesis . Replicating protocols with controlled reagent grades and documenting reaction parameters (e.g., cooling rates, filtration methods) can identify critical variables.
Q. What analytical methods validate the purity of 1,2-dihydropyridazine-3,6-dione derivatives for pharmacological studies?
Combined HPLC (≥95% purity), elemental analysis (C, H, N within ±0.4% of theoretical), and differential scanning calorimetry (sharp melting points, e.g., 194–196°C for 5-bromo-1-methyl derivatives) ensure compound integrity . Contradictions in biological data may arise from residual solvents or byproducts, necessitating thorough purification (e.g., recrystallization from ethanol/water).
Q. Methodological Considerations
Q. What computational tools predict the reactivity of 1,2-dihydropyridazine-3,6-dione in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites. For example, the C4 position in 1,2-dihydropyridazine-3,6-dione has higher electron density, favoring bromination over C5 .
Q. How are crystallographic data used to refine synthetic strategies for derivatives?
Single-crystal X-ray diffraction confirms substituent orientation and hydrogen-bonding networks. For instance, planar geometry at the 1,2-dihydropyridazine ring influences π-π stacking in solid-state structures, guiding solvent selection for crystallization .
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
1,2,4-trimethylpyridazine-3,6-dione |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(10)8(2)9(3)7(5)11/h4H,1-3H3 |
InChI Key |
UHPPTEQXLPQLJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N(C1=O)C)C |
Origin of Product |
United States |
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